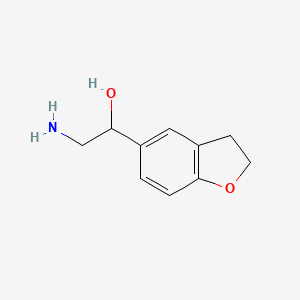

2-Amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol

Overview

Description

“2-Amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol” is a compound that contains a benzofuran ring. Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have been used in the treatment of various diseases such as cancer or psoriasis .

Synthesis Analysis

The synthesis of benzofuran derivatives involves several strategies. One of the most common methods is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones and the cyclization of aryl acetylenes using transition-metal catalysis .

Chemical Reactions Analysis

Benzofuran derivatives have been synthesized through various chemical reactions. For example, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade . Another benzofuran ring is constructed by proton quantum tunneling .

Scientific Research Applications

Anti-Tumor Activity

Benzofuran compounds, which include “2-Amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol”, have been shown to possess strong anti-tumor properties . For instance, some substituted benzofurans have demonstrated significant cell growth inhibitory effects on various types of cancer cells .

Antibacterial Properties

Benzofuran compounds have been found to exhibit antibacterial activities . This makes them potential candidates for the development of new antibacterial drugs .

Anti-Oxidative Effects

These compounds have also been found to have anti-oxidative properties . This means they can potentially be used in treatments that involve oxidative stress, such as neurodegenerative diseases .

Anti-Viral Applications

Benzofuran compounds have shown anti-viral activities . For example, a novel macrocyclic benzofuran compound has been found to have anti-hepatitis C virus activity .

Radioprotective Actions

The compound “2-Amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol” and its derivatives have been found to have radioprotective actions . They achieve this by accelerating hematopoietic system recovery, decreasing oxidative and nitrosative stress, enhancing the antioxidant defense system, reducing NO and peroxynitrite (ONOO −) content, and mitigating radiation-induced DNA damage .

Anti-HIV Activity

Even though the anti-HIV activity of derivative 6 is limited compared to efavirenz, it may serve as the basis for future modification in the search for new potent non-nucleoside antiviral agents .

Future Directions

Benzofuran and its derivatives have attracted considerable attention in the fields of drug invention and development . They have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . There is a need to collect the latest information in this promising area to utilize its full therapeutic potential for the treatment of microbial diseases .

properties

IUPAC Name |

2-amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c11-6-9(12)7-1-2-10-8(5-7)3-4-13-10/h1-2,5,9,12H,3-4,6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYYIHCZPZVOGMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)C(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3,2-Dioxaborolane, 2-[4-(1,1-difluoroethyl)phenyl]-4,4,5,5-tetramethyl-](/img/structure/B1462619.png)

![2-(4-aminopiperidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B1462624.png)

![3-[4-(Ethoxycarbonyl)piperazin-1-yl]propanoic acid](/img/structure/B1462631.png)

![N-[(2,6-difluorophenyl)methyl]oxan-4-amine](/img/structure/B1462639.png)